From marine animal Axinella sp.

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The marine sponge Axinella sp. is a rich source of bioactive compounds, including alkaloids, triterpenoids, steroids, and diketopiperazines . Among these, debromohymenialdisine and hymenialdisine are notable for their pharmacological activities, such as treating osteoarthritis and Alzheimer’s disease . These compounds have garnered significant interest due to their diverse biological activities, including anti-cancer, antibacterial, anti-inflammatory, and neuroprotective properties .

Preparation Methods

The preparation of compounds from Axinella sp. involves several steps. Initially, the marine sponges are extracted with ethanol (90%), and the ethanol is evaporated to obtain a syrupy residue . This residue is then suspended in distilled water and fractionated using petroleum ether, ethyl acetate, and n-butanol . Further purification is achieved through chromatographic techniques, including silica gel, Sephadex LH-20, and ODS HPLC . The isolated compounds are then characterized using spectroscopic methods such as HR-ESI-MS, 1D and 2D NMR .

Chemical Reactions Analysis

Compounds from Axinella sp. undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are often secondary metabolites with significant bioactivities . For example, diketopiperazines isolated from Axinella sp. exhibit antimicrobial, antitumor, and antiviral activities .

Scientific Research Applications

Compounds derived from Axinella sp. have numerous scientific research applications. In chemistry, they are used as models for synthesizing new bioactive molecules . In biology, these compounds help study cellular processes and interactions . In medicine, they are investigated for their potential therapeutic effects, such as treating cancer, bacterial infections, and neurodegenerative diseases . Industrially, these compounds are explored for their potential use in developing new drugs and biotechnological applications .

Mechanism of Action

The mechanism of action of compounds from Axinella sp. involves their interaction with specific molecular targets and pathways . For instance, debromohymenialdisine and hymenialdisine act as cyclin-dependent kinase inhibitors, which play a crucial role in regulating the cell cycle . By inhibiting these kinases, these compounds can induce cell cycle arrest and apoptosis in cancer cells . Additionally, they exhibit anti-inflammatory effects by modulating the activity of inflammatory mediators .

Comparison with Similar Compounds

Compounds from Axinella sp. are unique due to their diverse bioactivities and complex structures . Similar compounds include those derived from other marine sponges, such as Theonella swinhoei, which also exhibit antimicrobial, antiviral, and antifungal activities . the compounds from Axinella sp. are particularly notable for their neuroprotective and anti-inflammatory properties . This uniqueness makes them valuable for developing new therapeutic agents .

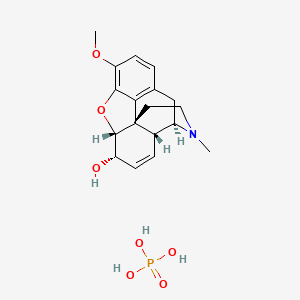

Properties

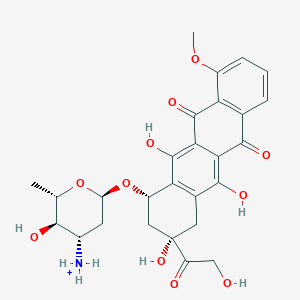

Molecular Formula |

C61H86O19 |

|---|---|

Molecular Weight |

1123.3 g/mol |

InChI |

InChI=1S/C61H86O19/c1-26-13-32-7-9-36-27(2)14-34(65-36)11-12-59-23-47-55(79-59)56-57(73-47)58(80-59)54-37(70-56)10-8-33(67-54)15-49(64)74-53-31(6)52-44(69-43(53)16-38(66-32)30(26)5)19-42-46(72-52)22-61(75-42)24-48-51(78-61)29(4)21-60(77-48)20-28(3)50-45(76-60)18-40-41(71-50)17-39(68-40)35(63)25-62/h26,28-29,31-48,50-58,62-63H,2,5,7-25H2,1,3-4,6H3/t26-,28?,29?,31?,32?,33-,34?,35?,36+,37+,38-,39?,40?,41?,42?,43+,44?,45+,46?,47?,48+,50+,51+,52?,53?,54?,55+,56?,57-,58+,59+,60-,61+/m1/s1 |

InChI Key |

LMZKVILFCFSDGK-QTBWQIHVSA-N |

Isomeric SMILES |

C[C@@H]1CC2CC[C@H]3C(=C)CC(O3)CC[C@]45CC6[C@H](O4)C7[C@@H](O6)[C@@H](O5)C8[C@@H](O7)CC[C@@H](O8)CC(=O)OC9[C@H](C[C@H](C1=C)O2)OC1CC2C(C[C@@]3(O2)C[C@H]2[C@@H](O3)C(C[C@]3(O2)CC([C@H]2[C@@H](O3)CC3C(O2)CC(O3)C(CO)O)C)C)OC1C9C |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC3C(O4)CC(O3)C(CO)O)C)C)OC9CC(C1=C)O2)C |

Synonyms |

homohalichondrin B |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

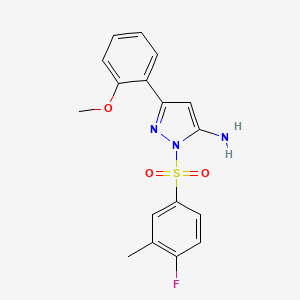

![[4-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone](/img/structure/B1235686.png)

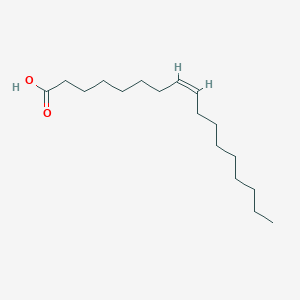

![4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide](/img/structure/B1235689.png)

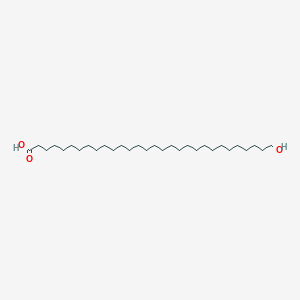

![O-[1-O-[(Z)-9-Octadecenoyl]-2-O-hexadecanoyl-L-glycero-3-phospho]choline](/img/structure/B1235694.png)